molecular formula C14H17F3N8O B12166649 [1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

[1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone

Cat. No.: B12166649
M. Wt: 370.33 g/mol
InChI Key: DKHIRCSWADGTKC-UHFFFAOYSA-N
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Description

[1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclohexyl group, and a trifluoromethyl-substituted triazolopyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, followed by the introduction of the cyclohexyl group. The final step involves the formation of the triazolopyrazine moiety with a trifluoromethyl substituent. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pressure, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of [1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(1H-tetrazol-1-yl)cyclohexyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its combination of a tetrazole ring, cyclohexyl group, and trifluoromethyl-substituted triazolopyrazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H17F3N8O

Molecular Weight

370.33 g/mol

IUPAC Name

[1-(tetrazol-1-yl)cyclohexyl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone

InChI

InChI=1S/C14H17F3N8O/c15-14(16,17)11-20-19-10-8-23(6-7-24(10)11)12(26)13(4-2-1-3-5-13)25-9-18-21-22-25/h9H,1-8H2

InChI Key

DKHIRCSWADGTKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N2CCN3C(=NN=C3C(F)(F)F)C2)N4C=NN=N4

Origin of Product

United States

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